{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chloropyridine and a trimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Formation of the Trimethoxybenzoyl Intermediate: The trimethoxybenzoyl group is prepared by reacting 3,4,5-trimethoxybenzoic acid with suitable reagents.
Coupling Reaction: The final step involves coupling the chloropyridine and trimethoxybenzoyl intermediates with piperazine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.
Agrochemicals: The compound is studied for its potential use in crop protection and pest control.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
Uniqueness
1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21ClF3N3O4 |
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Molecular Weight |
459.8 g/mol |
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H21ClF3N3O4/c1-29-15-8-12(9-16(30-2)17(15)31-3)19(28)27-6-4-26(5-7-27)18-14(21)10-13(11-25-18)20(22,23)24/h8-11H,4-7H2,1-3H3 |
InChI Key |
YNFVVRDAHSEKTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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